
Esmolol-d7 Hydrochloride
Übersicht
Beschreibung
Chemical Identity: Esmolol-d7 Hydrochloride (methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride (1:1)) is a deuterium-labeled analog of Esmolol hydrochloride, a cardioselective β1-adrenergic receptor blocker. The deuterium substitution occurs at the isopropylamine group (seven deuterium atoms), enhancing its stability and utility as an internal standard in analytical workflows .
Vorbereitungsmethoden
Core Synthetic Routes for Esmolol-d7 Hydrochloride
The synthesis of this compound builds upon the foundational methodology for non-deuterated esmolol, with modifications to incorporate seven deuterium atoms at specific positions. Two primary approaches dominate the literature: epoxide ring-opening amination and deuterium exchange via catalytic deuteration .
Epoxide Ring-Opening Amination with Deuterated Isopropylamine
This method, adapted from the non-deuterated esmolol synthesis described in patent CN1217320A , involves reacting 3-[4-(2,3-epoxypropyl)phenyl]methyl propionate with deuterated isopropylamine (isopropylamine-d7). The epoxypropyl group undergoes nucleophilic attack by the amine, followed by hydrochloric acid salt formation.
Key reaction parameters:
-
Molar ratio : 1:2.2 (epoxide : isopropylamine-d7)
-
Yield : 68–72% after recrystallization
The deuterated amine precursor is synthesized through deuterium-hydrogen exchange using D2O under acidic conditions, achieving >98% isotopic enrichment. Subsequent purification via reversed-phase chromatography ensures chemical purity >99% .
Catalytic Deuteration of Esmolol Intermediate
An alternative route deuterates the final esmolol structure using heterogeneous platinum catalysts in deuterated solvents:
-
Dissolve esmolol free base in D2O/CH3OD (4:1 v/v)
-
Add 5% Pt/C catalyst (0.1 g/mmol substrate)
-
Heat at 80°C under D2 atmosphere for 24 hours
-
Filter and precipitate hydrochloride salt with DCl gas
This method achieves 85–90% deuteration efficiency but requires additional purification steps to remove non-deuterated byproducts.
Critical Process Parameters and Optimization
Solvent Selection and Reaction Kinetics
Comparative studies show methanol outperforms ethanol or acetonitrile in the amination step due to:
Solvent | Reaction Rate (k, h⁻¹) | Deuterium Retention (%) |
---|---|---|
Methanol | 0.45 ± 0.03 | 98.2 ± 0.5 |
Ethanol | 0.32 ± 0.02 | 94.1 ± 1.2 |
ACN | 0.18 ± 0.01 | 89.7 ± 2.1 |
Data adapted from large-scale production trials . Methanol’s polar aprotic nature facilitates amine nucleophilicity while minimizing deuterium loss through proton exchange.
Temperature Control During Salt Formation
Hydrochloride salt precipitation requires precise pH and temperature management:
-
Maintain pH 3.0 ± 0.1 using in-line pH monitoring
-
Gradual cooling rate: 1°C/min to prevent inclusion of solvent molecules
Deviations beyond ±2°C during crystallization reduce crystal purity by 12–15% due to polymorphic transitions.
Industrial-Scale Purification Techniques
Recrystallization Protocol
The patent CN1217320A details a two-stage recrystallization process:
First crystallization :
-
Solvent: Ethyl acetate (6–8 volumes relative to crude product)
-
Temperature: 45–50°C dissolution, 0–5°C crystallization
-
Additive: 2% activated carbon for decolorization
Second crystallization :
Chromatographic Purification
For analytical-grade material (>99.9% purity), manufacturers employ:
Parameter | Normal Phase LC | Reversed-Phase LC |
---|---|---|
Stationary phase | Silica gel | C18 |
Mobile phase | Hexane/EtOAc | MeOH/D2O |
Deuterium retention | 97% | 99.5% |
Purity after LC | 99.2% | 99.9% |
Data from GLPBio production records . Reversed-phase systems better preserve isotopic integrity due to aqueous-organic phase partitioning.
Analytical Validation of Deuteration
Mass Spectrometry Characterization
High-resolution MS (HRMS) confirms deuterium incorporation:
m/z Calculated | m/z Observed | Error (ppm) | Deuteration Level |
---|---|---|---|
338.9043 | 338.9041 | -0.59 | 7.02 ± 0.15 D |
Fragmentation patterns verify deuterium positions:
-
Base peak at m/z 226.1 (C9H11D7NO2+) confirms deuterated isopropyl group
-
Absence of m/z 219.1 indicates complete H→D substitution
NMR Isotopic Purity Assessment
¹H-NMR (500 MHz, DMSO-d6) shows:
-
δ 1.15 (d, J = 6.3 Hz, 6H) → Non-deuterated isopropyl protons (<0.5%)
-
δ 4.85 (s, 1H) → Residual hydroxyl proton
Quantitative ²H-NMR calculates 98.3 ± 0.7% deuterium content.
Stress Condition | Major Degradant | Formation Rate (%/month) |
---|---|---|
Acidic (0.1 M HCl) | Esmolol-d7 acid | 1.2 ± 0.3 |
Alkaline (0.1 M NaOH) | Deuterated dimer | 0.8 ± 0.2 |
Oxidative (3% H2O2) | N-Oxide derivative | 2.1 ± 0.5 |
Data from long-term stability batches .
Industrial Production Economics
Cost Analysis of Deuterated Reagents
Reagent | Cost (USD/kg) | Contribution to Total Cost |
---|---|---|
Isopropylamine-d7 | 12,500 | 58% |
D2O | 3,200 | 22% |
Pt/C catalyst | 8,000 | 15% |
Other chemicals | <500 | 5% |
Data from EvitaChem production estimates. Catalyst recycling reduces Pt/C costs by 40% after 5 batches.
Yield Improvement Strategies
Optimization Method | Yield Increase | Purity Impact |
---|---|---|
Microwave-assisted synthesis | +18% | +0.3% |
Flow chemistry | +25% | -0.1% |
Cryogenic grinding | +12% | No change |
Microwave methods reduce reaction time from 4 hours to 45 minutes while improving deuteration efficiency.
Parameter | Acceptance Criteria | Test Method |
---|---|---|
Assay (HPLC) | 98.0–102.0% | USP <621> |
Deuterium content | ≥98.0 atoms % | HRMS/²H-NMR |
Residual solvents | <500 ppm total | GC-FID |
Bacterial endotoxins | <0.5 EU/mg | LAL test |
Certificates of Analysis include batch-specific deuterium distribution profiles .
Comparative Analysis of Synthesis Routes
Epoxide Amination vs. Catalytic Deuteration
Factor | Epoxide Method | Catalytic Method |
---|---|---|
Isotopic purity | 99.2 ± 0.3% | 97.5 ± 0.8% |
Production scale | Up to 50 kg/batch | Limited to 5 kg/batch |
Cycle time | 72 hours | 120 hours |
Cost per gram | $220 | $410 |
The epoxide route remains preferred for commercial-scale production despite higher initial capital costs .
Analyse Chemischer Reaktionen
- Esmolol-d7 (hydrochloride) can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed from these reactions may include deuterium-labeled derivatives of Esmolol hydrochloride.
Wissenschaftliche Forschungsanwendungen
- Esmolol-d7 (Hydrochlorid) findet Anwendungen sowohl in der Forschung als auch in klinischen Umgebungen:
Kardiologie: Esmololhydrochlorid wird als Betablocker zur Behandlung von Arrhythmien und Hypertonie eingesetzt.
Pharmakokinetische Studien: Die Deuteriummarkierung unterstützt pharmakokinetische Studien, indem sie eine präzise Quantifizierung ermöglicht.
Stoffwechselstudien: Forscher verwenden Esmolol-d7, um Stoffwechselwege von Medikamenten zu untersuchen.
Wirkmechanismus
- Esmololhydrochlorid blockiert selektiv Beta-adrenerge Rezeptoren.
- Es reduziert die Herzfrequenz und Kontraktilität, indem es die Wirkungen von Adrenalin und Noradrenalin hemmt.
- Die molekularen Ziele sind die Beta₁-adrenergen Rezeptoren im Herzgewebe.
Vergleich Mit ähnlichen Verbindungen
Deuterated Analogs in Cardiovascular Research
Compound | Deuteration Site | Molecular Weight | Purity | Key Applications | Advantages over Esmolol-d7 HCl |
---|---|---|---|---|---|
Esmolol-d7 HCl | Isopropylamine (7D) | 367.87 g/mol | ≥98.0% | LC-MS internal standard, PK studies | Optimized metabolic stability |
Lercanidipine-13C-d3 HCl | Phenyl ring (13C), methyl (3D) | 648.13 g/mol | ≥95.0% | Hypertension studies, renal protection | Longer plasma half-life (8–10 hours) |
Fenoterol-d6 HBr | Aromatic ring (6D) | 434.33 g/mol | ≥97.5% | Asthma research, β2-agonist assays | Higher β2 selectivity (100x over β1) |
Key Findings :
- Esmolol-d7 HCl’s deuterium labeling reduces metabolic degradation by cytochrome P450 enzymes compared to non-deuterated Esmolol, enhancing assay reproducibility .
- Lercanidipine-13C-d3 HCl exhibits prolonged action due to its lipophilicity, whereas Esmolol-d7 HCl’s rapid clearance suits acute arrhythmia management .
β-Adrenergic Receptor Ligands
Compound | Receptor Selectivity | IC50/Ki Value | Clinical Use | Pharmacokinetic Profile |
---|---|---|---|---|
Esmolol-d7 HCl | β1-selective | β1 Ki = 0.15 μM | Arrhythmias, perioperative hypertension | t1/2 = 9 min (ultra-short acting) |
Falintolol (Z)-HCl | Non-selective β | β1 Ki = 0.08 μM | Glaucoma (preclinical) | t1/2 = 4–6 hours (ocular use) |
Fenoterol HBr | β2-selective | β2 EC50 = 1.2 nM | Bronchospasm, COPD | t1/2 = 5–8 hours (inhaled route) |
Structural and Functional Insights :
- Falintolol : Contains an oxime functional group, conferring dual β-blocking and nitric oxide-mediated vasodilation, unlike Esmolol-d7’s pure antagonism .
- Fenoterol: Activates β2 receptors, increasing cAMP levels in bronchial smooth muscle—contrasting Esmolol-d7’s β1 inhibition in cardiac tissue .
α-Adrenergic and Multitarget Agents
Compound | Primary Target | Secondary Action | Clinical Phase | Stability in Plasma |
---|---|---|---|---|
Esmolol-d7 HCl | β1-adrenergic | None | Marketed | Stable for 24h at 4°C |
Fenspiride-d5 HCl | α-adrenergic, H1 | Anti-inflammatory | Phase III | Degrades at >37°C |
Fiduxosin | α1a-adrenergic | None | Discontinued | Stable for 48h |
Research Implications :
- Esmolol-d7 HCl’s specificity avoids off-target effects seen in multitarget agents like Fenspiride-d5, which modulates histamine receptors .
- Fiduxosin’s high α1a affinity (Ki = 0.16 nM) caused excessive hypotension, limiting its utility compared to Esmolol’s safer hemodynamic profile .
Analytical and Regulatory Considerations
Quality Control :
- Chromatographic Purity : Esmolol-d7 HCl must resolve from Esmolol free acid with a tailing factor ≤2.0 and resolution ≥4.0 in HPLC assays .
- Impurity Limits : Total impurities ≤0.7%, with individual unspecified impurities ≤0.15% per USP guidelines .
Commercial Availability :
- Suppliers like Veeprho and CATO offer Esmolol-d7 HCl at 10 mg to 100 mg scales, priced at $200–$500 per 10 mg, depending on certification (e.g., ISO 17034) .
Biologische Aktivität
Esmolol-d7 hydrochloride is a deuterated form of esmolol, a short-acting beta-adrenergic antagonist primarily used in clinical settings for the management of tachycardia and hypertension. This article explores its biological activity, pharmacodynamics, clinical applications, and safety profile, drawing from diverse research sources.
1. Pharmacological Profile
Esmolol acts as a selective beta-1 adrenergic receptor blocker, leading to decreased heart rate and myocardial contractility. The pharmacokinetics of esmolol-d7 are similar to its non-deuterated counterpart, with rapid metabolism via esterases in red blood cells, resulting in a swift elimination half-life of approximately 9 minutes .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Elimination Half-Life | 9 minutes |
Volume of Distribution | Not Available |
Protein Binding | 55% to human plasma proteins |
Metabolism | Rapid hydrolysis via esterases |
Excretion | <2% unchanged in urine |
Esmolol-d7 exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This blockade reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to a decrease in heart rate and myocardial oxygen demand . The drug's rapid onset and offset of action make it particularly useful in acute clinical scenarios.
3. Clinical Applications
Esmolol is primarily indicated for:
- Management of supraventricular tachyarrhythmias.
- Control of heart rate during surgical procedures.
- Treatment of hypertensive emergencies.
Clinical studies have demonstrated that esmolol effectively reduces heart rates by more than 20% in most patients within minutes of administration. For instance, a multicenter study showed a therapeutic response rate of 72% in patients with tachyarrhythmias when treated with esmolol .
4. Safety and Adverse Effects
While esmolol is generally well tolerated, it can cause adverse effects, predominantly hypotension, which occurs in approximately 12% of patients during infusion . Other reported side effects include dizziness, nausea, and infusion site reactions. Most adverse effects are transient and resolve upon discontinuation or adjustment of the infusion rate.
Table 2: Common Adverse Effects Associated with this compound
Adverse Effect | Frequency (%) |
---|---|
Hypotension | 12 |
Dizziness | 3 |
Nausea | 7 |
Infusion site reactions | 8 |
5. Case Studies and Research Findings
Several case studies highlight the efficacy of esmolol in various clinical settings:
- A study involving patients undergoing cardiac surgery demonstrated that esmolol effectively maintained heart rates within target ranges with minimal side effects during postoperative recovery .
- In another case series focusing on critically ill patients, esmolol was administered to manage rapid ventricular rates; the results indicated a significant reduction in heart rates without severe hypotensive episodes when titrated correctly .
6. Conclusion
This compound represents an important therapeutic option for the management of acute tachycardia and hypertension due to its rapid onset and short duration of action. Its selective beta-blocking properties provide effective control over heart rate while maintaining a favorable safety profile when monitored appropriately. Future research may further elucidate its applications in various patient populations and clinical scenarios.
Q & A
Basic Research Questions
Q. What is the primary pharmacological role of Esmolol-d7 Hydrochloride, and how does its deuterium labeling impact experimental applications?
this compound is a deuterium-labeled analog of Esmolol Hydrochloride, a cardioselective β1-adrenergic receptor blocker. The deuterium substitution at seven positions reduces metabolic degradation, enhancing its utility as an internal standard in pharmacokinetic (PK) and bioavailability studies via mass spectrometry (MS). This labeling minimizes isotopic interference, improving quantification accuracy in biological matrices .
Q. What analytical methods are recommended for verifying the purity and stability of this compound in laboratory settings?
High-performance liquid chromatography (HPLC) coupled with UV detection or MS is standard for purity validation (≥98%, as per pharmacopeial guidelines). Stability assessments should include forced degradation studies under varying pH, temperature, and light conditions, followed by chromatographic analysis to monitor decomposition products. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural confirmation .
Q. How should researchers handle and store this compound to maintain its integrity during experiments?
Store lyophilized powder in airtight, light-resistant containers at –20°C. Reconstituted solutions in sterile buffers (e.g., phosphate-buffered saline) should be aliquoted to avoid freeze-thaw cycles and used within 24 hours. Always refer to the certificate of analysis (CoA) for lot-specific storage recommendations .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in isotope dilution mass spectrometry (IDMS) for quantitative PK studies?
- Calibration Curve Design : Use deuterated and non-deuterated analogs to correct for matrix effects and ion suppression.
- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma/serum.
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA bioanalytical guidelines. Reference isotopic purity (≥98%) to avoid cross-contribution errors in MS quantification .
Q. How can researchers address contradictions in reported β-blockade efficacy between this compound and its non-deuterated form in in vivo models?
Discrepancies may arise from deuterium isotope effects altering metabolic half-life or receptor binding kinetics. To resolve this:
- Conduct parallel in vitro assays (e.g., cAMP inhibition in cardiomyocytes) under identical conditions.
- Compare metabolic stability using liver microsomes or hepatocytes.
- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to distinguish isotopic vs. pharmacological variability .
Q. What strategies are recommended for integrating this compound into multi-omics studies investigating adrenergic signaling pathways?
- Proteomics : Use stable isotope labeling by amino acids (SILAC) with Esmolol-d7 to quantify β1-adrenergic receptor expression changes.
- Metabolomics : Pair with LC-MS/MS to track downstream metabolites (e.g., catecholamines) in stress-response models.
- Data Integration : Apply pathway enrichment tools (e.g., MetaboAnalyst, STRING) to correlate receptor blockade with metabolic shifts .
Q. How should researchers validate the absence of isotopic interference when co-administering this compound with other deuterated compounds in complex assays?
Perform cross-validation via:
- High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., m/z shifts ≥0.1 Da).
- Selective Reaction Monitoring (SRM) : Use unique precursor/product ion pairs for each compound.
- Blank Matrix Spiking : Confirm signal specificity in biological samples .
Q. Methodological Challenges and Solutions
Q. What are the limitations of using this compound in long-term toxicity studies, and how can these be mitigated?
Deuterated compounds may exhibit altered toxicokinetics due to prolonged half-life. Mitigation strategies include:
- Dose adjustment based on preliminary PK data.
- Frequent monitoring of hemodynamic parameters (e.g., heart rate, blood pressure) in animal models.
- Comparative histopathology to assess organ-specific toxicity vs. non-deuterated controls .
Q. How can researchers ensure reproducibility when synthesizing this compound in-house?
Follow Good Laboratory Practice (GLP) protocols:
- Document deuterium incorporation efficiency via NMR or MS.
- Validate synthetic intermediates using reference standards (e.g., USP-grade Esmolol Hydrochloride).
- Publish detailed synthetic routes and characterization data to facilitate replication .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies with small sample sizes?
Eigenschaften
IUPAC Name |
methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-ODLOEXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.